4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate
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Overview
Description
The compound “4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL (2E)-3-(4-CHLOROPHENYL)PROP-2-ENOATE” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolidinone core, a phenyl group, and a chlorophenyl prop-2-enoate moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL (2E)-3-(4-CHLOROPHENYL)PROP-2-ENOATE” involves multiple steps, starting with the preparation of the thiazolidinone core. This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions. The oxolan-2-ylmethyl group is introduced via alkylation reactions, and the phenyl and chlorophenyl prop-2-enoate moieties are attached through esterification and condensation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The phenyl and chlorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of “4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL (2E)-3-(4-CHLOROPHENYL)PROP-2-ENOATE” involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. The phenyl and chlorophenyl groups may enhance binding affinity and specificity, leading to the activation or inhibition of particular biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone cores but different substituents.
Phenylpropanoates: Compounds with similar phenyl and prop-2-enoate moieties but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazolidinone core with oxolan-2-ylmethyl, phenyl, and chlorophenyl prop-2-enoate groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H20ClNO4S2 |
---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
[4-[(Z)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] (E)-3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C24H20ClNO4S2/c25-18-8-3-16(4-9-18)7-12-22(27)30-19-10-5-17(6-11-19)14-21-23(28)26(24(31)32-21)15-20-2-1-13-29-20/h3-12,14,20H,1-2,13,15H2/b12-7+,21-14- |
InChI Key |
WBBGXCBHZZOJNF-DWVIGKKNSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC(=O)/C=C/C4=CC=C(C=C4)Cl)/SC2=S |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C=CC4=CC=C(C=C4)Cl)SC2=S |
Origin of Product |
United States |
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